

Spectroscopic Characterization of 3-Fluoroquinolin-5-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoroquinolin-5-OL

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of **3-Fluoroquinolin-5-ol** (CAS: 1261729-67-2), a heterocyclic building block of significant interest in pharmaceutical research and drug development.^[1] While a complete, publicly available dataset of its spectroscopic data is not readily accessible, this document serves as an in-depth guide for researchers on the principles, expected outcomes, and detailed methodologies for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. By leveraging data from closely related analogs and foundational spectroscopic principles, this guide offers a robust framework for the structural elucidation and characterization of **3-Fluoroquinolin-5-ol**.

Introduction: The Significance of 3-Fluoroquinolin-5-ol

3-Fluoroquinolin-5-ol belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 5-position creates a molecule with unique electronic properties and hydrogen bonding capabilities, making it a valuable intermediate in the synthesis of novel bioactive compounds.^[1] Its structural features suggest potential applications in the development of new therapeutic agents. Accurate spectroscopic characterization is a critical first step in any research and development involving this molecule, ensuring its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **3-Fluoroquinolin-5-ol** in solution. The analysis of ^1H , ^{13}C , and ^{19}F NMR spectra, along with 2D correlation experiments, provides unambiguous assignment of all atoms in the molecule.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **3-Fluoroquinolin-5-ol** is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the quinoline ring, as well as the electron-donating effect of the hydroxyl group.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **3-Fluoroquinolin-5-ol**

| Proton | Predicted Chemical Shift (δ , ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
|--------|--|--------------|----------------------------|---|
| H2 | 8.5 - 8.7 | d | ~2-3 Hz ($^4J_{HF}$) | Deshielded due to adjacent nitrogen and fluorine. |
| H4 | 7.8 - 8.0 | d | ~8-9 Hz ($^3J_{HH}$) | Influenced by the fluorine at C3. |
| H6 | 7.0 - 7.2 | t | ~8 Hz ($^3J_{HH}$) | Shielded by the hydroxyl group at C5. |
| H7 | 7.4 - 7.6 | t | ~8 Hz ($^3J_{HH}$) | Typical aromatic proton in a quinoline system. |
| H8 | 7.2 - 7.4 | d | ~8 Hz ($^3J_{HH}$) | Typical aromatic proton in a quinoline system. |
| 5-OH | 9.5 - 10.5 | br s | - | Labile proton, chemical shift is concentration and solvent dependent. |

Predicted values are based on the analysis of related compounds such as 5-Hydroxyquinoline and other fluoro-substituted quinolines.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will reveal nine distinct carbon signals. The carbon atoms directly bonded to fluorine and the hydroxyl group will show the most significant shifts from a parent quinoline structure.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **3-Fluoroquinolin-5-ol**

| Carbon | Predicted Chemical Shift (δ , ppm) | Rationale |
|--------|--|--|
| C2 | 145 - 150 | Influenced by adjacent nitrogen and C-F bond. |
| C3 | 155 - 160 (d, $^1J_{CF} \approx 250$ Hz) | Directly bonded to fluorine, large C-F coupling. |
| C4 | 120 - 125 | Typical aromatic carbon in a quinoline system. |
| C4a | 140 - 145 | Bridgehead carbon. |
| C5 | 150 - 155 | Directly bonded to the hydroxyl group. |
| C6 | 110 - 115 | Shielded by the hydroxyl group. |
| C7 | 130 - 135 | Typical aromatic carbon. |
| C8 | 115 - 120 | Typical aromatic carbon. |
| C8a | 148 - 152 | Bridgehead carbon adjacent to nitrogen. |

Predicted values are based on general knowledge of substituted quinolines and organofluorine compounds.[5][6] The carbon at position 3 will appear as a doublet with a large coupling constant ($^1J_{CF}$) of approximately 250 Hz due to the directly attached fluorine atom.[7]

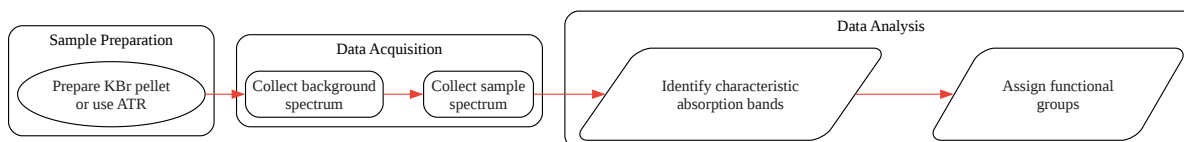
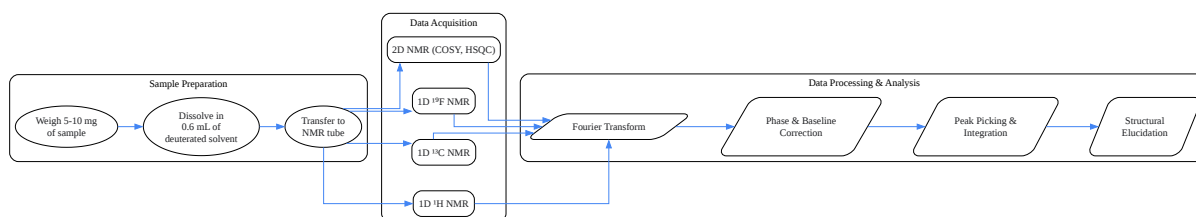
^{19}F NMR Spectroscopy

A ^{19}F NMR spectrum will show a single resonance for the fluorine atom at the 3-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. This technique is highly sensitive to the electronic environment and can be a powerful tool for monitoring reactions involving the fluorine substituent.[8]

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **3-Fluoroquinolin-5-ol** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **1H NMR Acquisition:** Acquire a standard 1H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- **^{19}F NMR Acquisition:** If available, acquire a ^{19}F NMR spectrum.
- **2D NMR (Optional but Recommended):** Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.[\[9\]](#)
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[\[10\]](#)[\[11\]](#)[\[12\]](#)

NMR Workflow Diagram



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